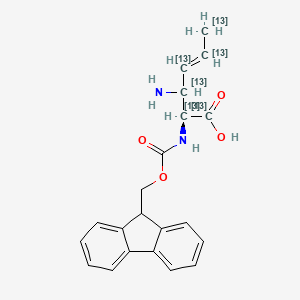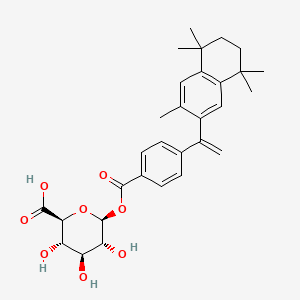
Bexarotene acyl-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bexarotene acyl-beta-D-glucuronide is a glucuronide metabolite of bexarotene, a synthetic retinoid used primarily in the treatment of cutaneous T-cell lymphoma. This compound is formed through the conjugation of bexarotene with D-glucuronic acid, resulting in a glucuronide ester. It is known for its role in the metabolism and excretion of bexarotene in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bexarotene acyl-beta-D-glucuronide involves the esterification of bexarotene with D-glucuronic acid. This process typically requires the use of activating agents such as carbodiimides to facilitate the formation of the ester bond. The reaction is carried out under mild conditions to prevent the degradation of the sensitive glucuronic acid moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
Bexarotene acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, leading to the formation of bexarotene and D-glucuronic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, resulting in the formation of hydroxylated metabolites.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various substituted glucuronides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Bexarotene and D-glucuronic acid.
Oxidation: Hydroxylated metabolites of this compound.
Substitution: Substituted glucuronides with various functional groups.
Scientific Research Applications
Bexarotene acyl-beta-D-glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and the stability of glucuronide esters.
Biology: Investigated for its role in the metabolism and excretion of bexarotene, providing insights into drug metabolism and pharmacokinetics.
Medicine: Studied for its potential therapeutic effects and its role in the detoxification of bexarotene.
Mechanism of Action
Bexarotene acyl-beta-D-glucuronide exerts its effects primarily through its role as a metabolite of bexarotene. The compound is formed in the liver through the action of UDP-glucuronosyltransferase enzymes, which conjugate bexarotene with D-glucuronic acid. This glucuronidation process enhances the solubility and excretion of bexarotene, facilitating its removal from the body. The molecular targets and pathways involved include the retinoid X receptors (RXRs) and the glucuronidation pathway .
Comparison with Similar Compounds
Similar Compounds
Bexarotene acyl-beta-D-glucoside: Similar in structure but involves the conjugation of bexarotene with D-glucose instead of D-glucuronic acid.
Phenylacetic acid acyl glucuronide: Another acyl glucuronide compound used as a model for studying glucuronidation reactions.
Ibuprofen acyl glucuronide: A well-known acyl glucuronide formed from the metabolism of ibuprofen.
Uniqueness
Bexarotene acyl-beta-D-glucuronide is unique due to its specific formation from bexarotene, a synthetic retinoid. Its role in the metabolism and excretion of bexarotene distinguishes it from other acyl glucuronides, which are typically formed from non-retinoid compounds. Additionally, its therapeutic relevance in the treatment of cutaneous T-cell lymphoma adds to its uniqueness .
Properties
Molecular Formula |
C30H36O8 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H36O8/c1-15-13-20-21(30(5,6)12-11-29(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)27(36)38-28-24(33)22(31)23(32)25(37-28)26(34)35/h7-10,13-14,22-25,28,31-33H,2,11-12H2,1,3-6H3,(H,34,35)/t22-,23-,24+,25-,28-/m0/s1 |
InChI Key |
VINSDXGLDYSZBG-SLIMJBHWSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(CCC2(C)C)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(CCC2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13841645.png)

![Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13841652.png)

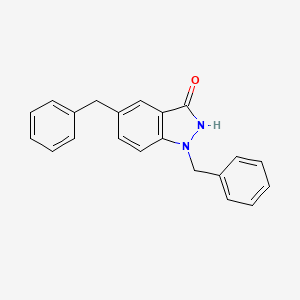
![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)

![6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)
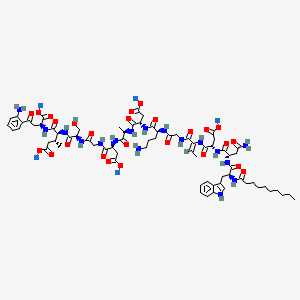
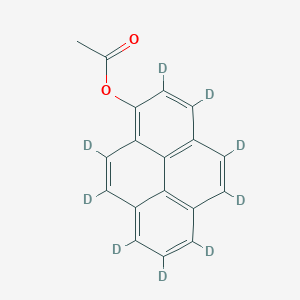

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)
![2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)
